uPSEM 817 tartrate
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Description
UPSEM 817 tartrate is a selective ultrapotent PSEM (uPSEM) agonist for α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels . It suppresses the firing of layer 2/3 cortical neurons expressing PSAM 4 -GlyR in brain slices .
Molecular Structure Analysis
The molecular formula of uPSEM 817 tartrate is C16H19N3O.C4H6O6 . The molecular weight is 419.43 .Physical And Chemical Properties Analysis
UPSEM 817 tartrate is soluble to 100 mM in DMSO and to 20 mM in water . It should be stored at -20°C .Scientific Research Applications
Chemogenetics
uPSEM 817 tartrate is a selective ultrapotent PSEM (uPSEM) agonist . It is used in the field of chemogenetics, which is a branch of genetics that deals with the study of how genes and genetic variations influence the response to drugs .
Neuroscience
This compound is known to suppress the firing of layer 2/3 cortical neurons expressing PSAM 4 -GlyR in brain slices . This makes it a valuable tool in neuroscience research, particularly in studies related to the functioning of cortical neurons .
Ion Channel Research
uPSEM 817 tartrate is an agonist for α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels . Therefore, it is used in research related to these specific ion channels .
Pharmacology
With EC50 values of 0.3 and 0.5 nM for α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels respectively , uPSEM 817 tartrate is used in pharmacological studies to understand the potency and efficacy of drugs .
Behavioral Studies
uPSEM 817 tartrate has been shown to increase contralateral rotation in mice expressing PSAM 4 -GlyR unilaterally in the substantia nigra reticulata . This suggests its potential use in behavioral studies .
Drug Development
Given its high potency and selectivity, uPSEM 817 tartrate is a promising candidate for drug development. However, it is currently sold under license from the Howard Hughes Medical Institute, Janelia Research Campus, for scientific research use only .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C4H6O6/c1-2-3-20-16-9-18-14-5-12-10-4-11(8-17-7-10)13(12)6-15(14)19-16;5-1(3(7)8)2(6)4(9)10/h5-6,9-11,17H,2-4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVSWRWVDLFOP-LREBCSMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
uPSEM 817 tartrate |
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